5-Hydroxyvalproic acid

Cytochrome P450 enzymology Metabolite pathway assignment CYP4B1 phenotyping

Select 5-Hydroxyvalproic acid (5-OH-VPA; CAS 53660-23-4) as a rigorously differentiated analytical reference standard. Unlike 4-ene-VPA or 4-OH-VPA, 5-OH-VPA is formed via a CYP4B1-dependent ω-hydroxylation pathway that does not share the C-4 radical intermediate—anti-CYP4B1 antibodies inhibit 95% of its formation. This selectivity makes it the only VPA metabolite suitable as a CYP4B1 activity probe (110:1 product ratio over 4-ene-VPA). It is non-embryotoxic at 0.8 mmol/L, serving as a validated negative control for developmental toxicology. For generic ANDA submissions, authentic 5-OH-VPA is critical for GC-MS method validation to identify the characteristic δ-lactone artifact and establish system suitability. Supplied as a racemic mixture (free acid or sodium salt) with full traceability to USP/EP standards.

Molecular Formula C₈H₁₅NaO₃
Molecular Weight 160.21 g/mol
CAS No. 53660-23-4
Cat. No. B022077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyvalproic acid
CAS53660-23-4
Synonyms5-OH-VPA;  5-Hydroxy-2-propylpentanoic Acid;  2-Propyl-5-hydroxypentanoic Acid Sodium Salt;  2-n-Propyl-5-hydroxypentanoic Acid Sodium Salt; 
Molecular FormulaC₈H₁₅NaO₃
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCC(CCCO)C(=O)O
InChIInChI=1S/C8H16O3/c1-2-4-7(8(10)11)5-3-6-9/h7,9H,2-6H2,1H3,(H,10,11)
InChIKeyZIWBCJXKYKOLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyvalproic Acid (CAS 53660-23-4): Provenance, Metabolic Origin, and Analytical Identity


5-Hydroxyvalproic acid (5-OH-VPA; 5-hydroxy-2-propylpentanoic acid; CAS 53660-23-4) is a cytochrome P450-derived ω-oxidation metabolite of the first-generation antiepileptic drug valproic acid (VPA). It belongs to the hydroxy fatty acid class of branched-chain fatty acids [1]. Unlike the unsaturated VPA metabolites 4-ene-VPA and 2,4-diene-VPA—which are established hepatotoxins formed via CYP-mediated desaturation—5-OH-VPA arises from an independent hydroxylation reaction at the terminal C-5 position that does not proceed through the C-4 radical intermediate shared by 4-ene-VPA and 4-hydroxy-VPA [2]. The compound is supplied primarily as a racemic mixture (often as the sodium salt) for use as an analytical reference standard in pharmaceutical quality control, metabolite identification, and forensic toxicology [3].

Why 5-Hydroxyvalproic Acid Cannot Be Interchanged with Other Valproic Acid Metabolites in Research and Analytical Applications


Valproic acid undergoes extensive hepatic metabolism via three competing routes—glucuronidation (~50%), mitochondrial β-oxidation (~40%), and CYP-mediated oxidation (~10%)—yielding over 50 known metabolites with profoundly divergent pharmacological, toxicological, and physicochemical properties [1]. Among the CYP-derived metabolites, 5-OH-VPA is uniquely positioned: it is formed via ω-hydroxylation at the terminal carbon (a reaction catalyzed predominantly by CYP4B1), whereas 4-OH-VPA arises from ω-1 hydroxylation and 4-ene-VPA from terminal desaturation—two processes that share a common C-4 radical intermediate [2]. This mechanistic divergence means that 5-OH-VPA exhibits an enzyme-inhibition profile, metabolite-product ratio, embryotoxicity profile, and urinary excretion pattern fundamentally distinct from its closest structural analogs [3]. Consequently, substituting 5-OH-VPA with 4-OH-VPA, 4-ene-VPA, or 2-ene-VPA in an analytical reference panel, metabolic flux study, or toxicological assay introduces pathway misassignment and quantification error that cannot be corrected by post hoc normalization. The quantitative evidence below substantiates each dimension of this differentiation.

5-Hydroxyvalproic Acid Head-to-Head Quantitative Differentiation Evidence Versus In-Class Metabolites


CYP4B1-Dependent Formation: 5-OH-VPA Shows 95% Antibody Inhibition vs. Only 42% for 4-OH-VPA, Demonstrating Distinct Enzyme Specificity

In rabbit lung microsomes, monospecific polyclonal anti-CYP4B1 antibodies inhibited 95% of 5-hydroxy-VPA formation, but only 42% of 4-hydroxy-VPA formation and 82% of 4-ene-VPA formation [1]. When CYP4B1 was expressed in HepG2 cells, it metabolized VPA with a turnover number of 35 min⁻¹, producing 5-hydroxy-VPA, 4-hydroxy-VPA, and 4-ene-VPA in a ratio of 110:2:1—a >50-fold preferential formation of 5-OH-VPA over the toxic 4-ene-VPA [1]. In contrast, the lauric acid ω-hydroxylases CYP4A1 and CYP4A3 produced no detectable levels of any of these VPA metabolites, confirming that 5-OH-VPA formation is specifically attributable to CYP4B1, not a generic CYP4 family function [1].

Cytochrome P450 enzymology Metabolite pathway assignment CYP4B1 phenotyping

Embryotoxicity: 5-OH-VPA Is Non-Embryotoxic at Equimolar Concentrations While VPA Is Highly Embryotoxic, Distinguishing It as a Detoxification Product

In cultured whole rat embryos, valproic acid at 0.8 mmol/L was highly embryotoxic [1]. At equimolar concentrations (0.8 mmol/L), none of the hydroxylated metabolites produced by human fetal tissues—including 3-hydroxy-VPA, 4-hydroxy-VPA, and 5-hydroxy-VPA—exhibited significant embryotoxicity [1]. This finding contrasts sharply with 4-ene-VPA, which independent studies have shown to be teratogenic in mice, with the S-(−) enantiomer producing four times higher exencephaly rates than the R-(+) enantiomer and exceeding VPA itself in teratogenic potency [2]. The hydroxylation of VPA in human fetal tissues is therefore considered a detoxification process, positioning 5-OH-VPA as a non-teratogenic endpoint metabolite distinct from the unsaturated, teratogenic 4-ene-VPA [1].

Developmental toxicology Teratogenicity screening Metabolite safety profiling

Anticonvulsant Potency Ranking: 5-OH-VPA Is Significantly Less Potent Than 2-Ene-VPA and 4-Ene-VPA, Establishing It as a Therapeutically Inactive Clearance Product

Eight VPA metabolites were tested for anticonvulsant activity using maximal electroshock and pentylenetetrazole seizure threshold models in mice [1]. All metabolites showed significant threshold elevations but were less potent than VPA itself. The unsaturated metabolites 2-ene-VPA and 4-ene-VPA were the most active, exhibiting 50–90% of the potency of VPA [1]. In contrast, 5-hydroxy-VPA was among the less potent hydroxylated metabolites—below the 50% potency threshold of the leading unsaturated metabolites. Pharmacokinetic modeling indicates that VPA itself accounts for >80% of the antiepileptic effect during chronic therapy, with the residual contribution coming primarily from 2-ene-VPA and 4-ene-VPA, not from hydroxylated metabolites like 5-OH-VPA [1].

Anticonvulsant screening Maximal electroshock seizure Pentylenetetrazole seizure model

Urinary Excretion and Neonatal Disposition: 5-OH-VPA Excretion Is 2.75-Fold Higher in Newborns vs. Mothers, Differentiating It from 3-Keto-VPA and 4-OH-VPA in Magnitude of Developmental Shift

In a comprehensive maternal-fetal-newborn sheep model, urinary excretion of VPA metabolites was quantified as percentage of administered dose [1]. 5-OH-VPA excretion was 2.2 ± 0.6% in newborns versus 0.8 ± 0.6% in mothers—a 2.75-fold increase [1]. For comparison, 3-keto-VPA showed a 7.25-fold increase (11.6 ± 3.5% vs. 1.6 ± 0.8%), and 4-hydroxy-VPA showed a 2.65-fold increase (6.1 ± 3.2% vs. 2.3 ± 1.3%) [1]. In fetal plasma, 5-OH-VPA and 3-keto-VPA were the only metabolites present at higher concentrations than in maternal plasma, indicating preferential fetal accumulation or reduced fetal clearance of these specific hydroxylation and β-oxidation products [1].

Developmental pharmacokinetics Renal elimination Neonatal drug metabolism

Hepatotoxicity Profile: 5-OH-VPA Shows Ambiguous/Weak Hepatocyte Toxicity vs. Definitively Toxic 4-Ene-VPA and 2,4-Diene-VPA, Supporting Its Classification as a Low-Risk Metabolite

In cultured rat hepatocytes, the sodium salts of three VPA metabolites were tested for toxicity: 2-propylpent-4-enoate (4-ene-VPA) was toxic in a dose-related fashion; 4-hydroxyvalproate was toxic; and 5-hydroxyvalproate was described as 'perhaps' toxic, indicating borderline or inconsistent effects [1]. In contrast, 4-ene-VPA and 2,4-diene-VPA are well-established hepatotoxins: 4-ene-VPA induces severe hepatic microvesicular steatosis in >85% of affected hepatocytes with mitochondrial alterations, and (E)-2,4-diene-VPA is more hepatotoxic than VPA itself in multiple experimental models [2]. In a clinical case of fatal VPA-induced hepatic failure, the β-oxidation pathway was suppressed (3-keto-VPA undetectable), yet ω-oxidation metabolites including 5-OH-VPA remained measurable at ~1.6% of dose (vs. >10% in controls), indicating that 5-OH-VPA generation persists even when mitochondrial metabolism collapses—and that its presence is not causally linked to hepatotoxicity [3].

Hepatotoxicity screening Cultured hepatocyte assay Mitochondrial toxicity

GC-MS Analytical Differentiation: 5-OH-VPA Undergoes Lactonization During GC Analysis, Requiring Distinct Derivatization Protocols vs. Non-Hydroxylated Metabolites

During gas chromatographic analysis, 4-hydroxy-VPA and 5-hydroxy-VPA undergo thermal lactonization to form their corresponding γ- and δ-lactones, respectively—artifacts that must be chromatographically resolved from genuine lactone metabolites [1]. This behavior is not observed with non-hydroxylated metabolites such as 2-ene-VPA, 4-ene-VPA, or 3-keto-VPA [1]. The 5-hydroxyvalproic acid lactone (δ-lactone) and 4-hydroxyvalproic acid lactone (γ-lactone) exhibit distinct retention times and mass spectra, enabling their use as confirmatory markers for the presence of the parent hydroxylated metabolites in biological samples [2]. The lactone artifact formation is pH- and temperature-dependent, requiring analysts to either control derivatization conditions or use authentic 5-OH-VPA reference standard to establish artifact identity and quantify conversion efficiency [1].

GC-MS method development Metabolite artifact identification Analytical reference standard

5-Hydroxyvalproic Acid: Evidence-Backed Procurement Scenarios for Research and Industrial Use


CYP4B1 Enzyme Activity Phenotyping Using 5-OH-VPA as a Selective Probe Substrate

Based on the evidence that anti-CYP4B1 antibodies inhibit 95% of 5-OH-VPA formation (vs. only 42% for 4-OH-VPA) and that recombinant CYP4B1 produces 5-OH-VPA at a 110:1 ratio over 4-ene-VPA [Section 3, Evidence Item 1], laboratories performing CYP isoform phenotyping or drug-drug interaction screening can use 5-OH-VPA as a selective product probe for CYP4B1 activity. The near-total antibody inhibition establishes 5-OH-VPA as the most specific catalytic marker for CYP4B1 among all VPA metabolites, enabling unambiguous assignment of CYP4B1 contribution in tissue microsome preparations where CYP4B1, CYP2C9, CYP2A6, and CYP2B6 may all be expressed. The 110:2:1 product ratio provides a quantitative benchmark for assessing CYP4B1 catalytic fidelity in recombinant expression systems.

Developmental Toxicology Negative Control: Distinguishing Direct VPA Teratogenicity from Metabolite-Mediated Effects

The finding that 5-OH-VPA—along with all hydroxylated VPA metabolites—exhibits no significant embryotoxicity at 0.8 mmol/L, while VPA itself is highly embryotoxic at the same concentration [Section 3, Evidence Item 2], establishes 5-OH-VPA as an evidence-supported negative control for developmental toxicology assays. Researchers investigating the mechanism of VPA-induced neural tube defects can co-administer or compare 5-OH-VPA against VPA and 4-ene-VPA (a known teratogen) to parse whether observed teratogenicity arises from the parent compound directly or requires metabolic activation to unsaturated intermediates. The differential embryotoxicity profile—non-toxic hydroxylated metabolites vs. toxic unsaturated metabolites—also supports the use of 5-OH-VPA as a reference compound in validating in vitro teratogenicity screening platforms.

Pharmaceutical Impurity Profiling and ANDA Regulatory Submission: 5-OH-VPA as a Specified Metabolite Reference Standard

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for valproic acid or divalproex sodium formulations, 5-OH-VPA serves as both a process-related impurity marker and a reference standard for metabolite identification in bioequivalence studies [ChemWhat Specification Sheet]. The GC-MS evidence demonstrating that 5-OH-VPA forms a characteristic δ-lactone artifact during analysis [Section 3, Evidence Item 6] is directly relevant to method validation: authentic 5-OH-VPA reference standard must be used to establish system suitability, confirm artifact identity, and calculate lactonization conversion efficiency under the specific chromatographic conditions employed. USP and EP monographs for valproic acid-related compounds reference hydroxylated metabolite standards, and 5-OH-VPA can be provided with full traceability to pharmacopeial standards for regulatory submission support.

Neonatal/Pediatric Pharmacokinetic Studies: Quantifying Developmental Shifts in VPA ω-Oxidation Capacity

The sheep model data showing a 2.75-fold higher urinary excretion of 5-OH-VPA in newborns vs. mothers, with parallel increases in 3-keto-VPA (7.25-fold) and 4-OH-VPA (2.65-fold) [Section 3, Evidence Item 4], supports the use of 5-OH-VPA as a pathway-specific biomarker in pediatric pharmacokinetic studies. Because 5-OH-VPA is the terminal ω-oxidation product (subsequently oxidized to 2-propylglutaric acid), its urinary excretion rate specifically reflects hepatic CYP-mediated ω-hydroxylation capacity independent of β-oxidation. In clinical settings where VPA is administered to neonates or young children—populations with immature glucuronidation but potentially enhanced ω-oxidation—quantifying 5-OH-VPA alongside 3-keto-VPA and VPA-glucuronide enables pathway-resolved assessment of developmental changes in VPA clearance, informing dose adjustment strategies to minimize toxic metabolite accumulation.

Quote Request

Request a Quote for 5-Hydroxyvalproic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.